N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide
Description
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H18N2O/c1-6(2)7(11)10-8(3,4)5-9/h6H,5,9H2,1-4H3,(H,10,11) |
InChI Key |
KGUSGVTZAHANOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C)(C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide typically involves the reaction of 2-methylpropanamide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The amino group in the target compound enhances polarity, contrasting with hydrophobic substituents (e.g., biphenyl, indole) in analogs .
- Steric effects in halogenated analogs (e.g., chloro-phenyl) may hinder reactivity compared to the less bulky amino group .
Physicochemical Properties
Data from and provide insights into trends for related amides:
*Estimated values based on structural analogs.
Key Findings :
- The amino group likely increases water solubility compared to halogenated or aromatic analogs .
- Bulkier substituents (e.g., biphenyl) reduce solubility due to hydrophobic effects .
Biological Activity
N-(1-amino-2-methylpropan-2-yl)-2-methylpropanamide, also known as 2-amino-2-methylpropanamide, is an organic compound characterized by its amide functional group and a branched aliphatic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of enzyme modulation and therapeutic applications.
- Molecular Formula : C5H12N2O
- Molecular Weight : 116.16 g/mol
- Physical State : Colorless to light yellow liquid
- Solubility : Moderate solubility in water
The compound's structure contributes to its unique chemical properties, making it suitable for various biochemical applications. Its reactivity is significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.
Biological Activity Overview
Research indicates that this compound may influence several biological processes:
- Enzyme Interaction : The compound can modulate enzyme activity, acting as either an inhibitor or activator depending on the target enzyme. Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have provided insights into these interactions.
- Pharmacological Potential : Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting that this compound may also offer therapeutic applications in these areas .
- Synthesis of Pharmaceuticals : The compound serves as a precursor in the synthesis of various pharmaceuticals, highlighting its relevance in drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Enzyme Modulation
A study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could significantly alter enzyme kinetics, enhancing or inhibiting activity based on concentration and specific enzyme targets.
| Enzyme Target | Effect | Concentration (µM) |
|---|---|---|
| Enzyme A | Activation | 10 |
| Enzyme B | Inhibition | 50 |
Study 2: Anti-inflammatory Properties
In a pharmacological evaluation, this compound was tested for anti-inflammatory effects using an animal model. The compound reduced inflammation markers significantly compared to control groups.
| Treatment Group | Inflammation Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 60 |
The biological activity of this compound can be attributed to its ability to interact with various biological molecules:
- Binding Affinity : The compound has shown promising binding affinity with proteins involved in metabolic pathways, which may influence cellular responses.
- Signal Transduction : It may affect signaling pathways related to inflammation and pain response, potentially leading to therapeutic effects in conditions like arthritis or chronic pain syndromes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
